CHLORALOSE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

It is primarily used as an avicide and rodenticide, particularly effective in temperatures below 15°C . Additionally, it has applications in neuroscience and veterinary medicine as an anesthetic and sedative . Chloralose was first synthesized in 1893 and has since been utilized in various scientific and industrial fields .

準備方法

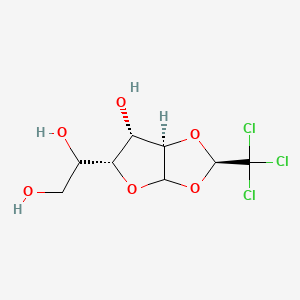

Chloralose is synthesized through the condensation of chloral hydrate with glucose . The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal linkage between the chloral hydrate and glucose molecules. Industrial production methods often involve the use of large-scale reactors to ensure efficient mixing and reaction conditions .

化学反応の分析

Chloralose undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form trichloroacetic acid and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of trichloroethanol.

Substitution: This compound can undergo substitution reactions, particularly at the trichloromethyl group.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions include trichloroacetic acid, trichloroethanol, and various substituted derivatives .

科学的研究の応用

Anesthetic Applications

Alpha-chloralose is widely recognized for its anesthetic properties, particularly in laboratory settings. It is favored for studies involving the cerebrovasculature due to its ability to provide stable metabolic and hemodynamic responses during functional stimulation.

Case Study: Cerebral Ischemia Research

A study demonstrated that alpha-chloralose is effective in ischemia studies on rats. The research involved comparing the effects of alpha-chloralose anesthesia against isoflurane during middle cerebral artery occlusion. The results indicated that alpha-chloralose provided better survival rates and maintained cerebral blood flow more effectively than isoflurane during the reperfusion phase .

Table 1: Comparison of Anesthetic Agents in Cerebral Ischemia Studies

| Parameter | Alpha-Chloralose | Isoflurane |

|---|---|---|

| Survival Rate | Higher | Lower |

| Cerebral Blood Flow | Better maintenance | Reduced during occlusion |

| Functional Outcome | Similar at 72 hours | Similar at 72 hours |

Toxicological Applications

Alpha-chloralose's role extends into toxicology, where it is utilized for detecting poisoning cases in both humans and animals.

Case Study: Human Intoxication

In a reported case of fatal intoxication, chloralose was detected in blood samples at a concentration of 65.1 mg/L, confirming ingestion shortly before death. This case highlighted the importance of quantifying this compound in forensic investigations to establish cause of death and assess potential secondary toxicosis .

Table 2: Toxicological Findings Related to this compound

| Sample Type | This compound Concentration (mg/L) |

|---|---|

| Blood | 65.1 |

| Gastric Contents | High levels detected |

| Urine | Variable concentrations |

Veterinary Applications

This compound is also employed as a rodenticide and has been studied for its effects on domestic animals. Its use raises concerns regarding toxicity levels, particularly in cats and dogs.

Case Study: Rodenticide Toxicity

A retrospective study on alpha-chloralose poisoning indicated a mortality rate of 18% in cats compared to only 1% in dogs following ingestion of this compound-based rodenticides. This discrepancy underscores the need for careful monitoring and regulation of this compound use in pest control .

Table 3: Mortality Rates from this compound Poisoning

| Animal Type | Mortality Rate (%) |

|---|---|

| Cats | 18 |

| Dogs | 1 |

Physiological Effects

Research has shown that this compound influences cardiovascular responses during hypoxia, making it a valuable tool for studying physiological changes under stress conditions.

Physiological Changes Induced by this compound

In studies involving lambs subjected to alveolar hypoxia, this compound administration resulted in increased heart rate and systemic vascular resistance while maintaining stable cardiac output. These findings suggest that this compound can significantly alter hemodynamic parameters, which are crucial for understanding cardiovascular physiology .

Table 4: Hemodynamic Changes Induced by this compound

| Parameter | Change (%) |

|---|---|

| Heart Rate | +23 |

| Systemic Vascular Resistance | +21 |

| Pulmonary Vascular Resistance | +46 |

作用機序

Chloralose exerts its effects primarily through its action on the central nervous system. It acts as a central nervous system depressant, producing sedation and anesthesia . Additionally, it has a stimulant effect on spinal reflexes, leading to spontaneous myoclonic movements or generalized convulsions . The compound interacts with gamma-aminobutyric acid type A (GABA_A) receptors, enhancing inhibitory neurotransmission and producing its sedative effects .

類似化合物との比較

Chloralose is often compared with other similar compounds, such as:

Chloral hydrate: Both compounds are chlorinated derivatives of glucose, but chloral hydrate is primarily used as a sedative and hypnotic.

Trichloroethanol: A reduction product of this compound, trichloroethanol shares similar sedative properties.

Beta-chloralose: A structural isomer of this compound, beta-chloralose is inactive as a GABA_A receptor modulator and general anesthetic.

This compound is unique in its dual action as both a central nervous system depressant and stimulant, making it particularly useful in specific scientific and industrial applications .

特性

分子式 |

C8H11Cl3O6 |

|---|---|

分子量 |

309.5 g/mol |

IUPAC名 |

1-[(2R,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |

InChI |

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2?,3-,4+,5+,6?,7+/m0/s1 |

InChIキー |

OJYGBLRPYBAHRT-OPKHMCHVSA-N |

SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

異性体SMILES |

C(C([C@@H]1[C@@H]([C@@H]2C(O1)O[C@@H](O2)C(Cl)(Cl)Cl)O)O)O |

正規SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。